![molecular formula C22H19N3O B10905299 2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10905299.png)
2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-N’~1~-[(E)-1-PHENYL-1-(3-PYRIDYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents. This particular compound features a phenyl group, a pyridyl group, and a cyclopropane ring, making it structurally unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N’~1~-[(E)-1-PHENYL-1-(3-PYRIDYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the condensation of a hydrazide with an aldehyde or ketone. The general reaction can be represented as follows:
R-CO-NH-NH2+R’-CHO→R-CO-NH-N=CHR’+H2O
In this case, the hydrazide is 1-cyclopropanecarbohydrazide, and the aldehyde is 1-phenyl-1-(3-pyridyl)methanal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, often with the addition of a catalytic amount of acid to facilitate the condensation.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N’~1~-[(E)-1-PHENYL-1-(3-PYRIDYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide, typically using reducing agents such as sodium borohydride.
Substitution: The phenyl and pyridyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction would regenerate the hydrazide.
Scientific Research Applications
2-PHENYL-N’~1~-[(E)-1-PHENYL-1-(3-PYRIDYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-PHENYL-N’~1~-[(E)-1-PHENYL-1-(3-PYRIDYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar compounds, 2-PHENYL-N’~1~-[(E)-1-PHENYL-1-(3-PYRIDYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to the presence of both a pyridyl group and a cyclopropane ring. This structural combination can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications such as enhanced binding affinity in enzyme inhibition or unique electronic properties in coordination chemistry.
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H19N3O/c26-22(20-14-19(20)16-8-3-1-4-9-16)25-24-21(17-10-5-2-6-11-17)18-12-7-13-23-15-18/h1-13,15,19-20H,14H2,(H,25,26)/b24-21+ |
InChI Key |
QJWSRPGCTHQLEV-DARPEHSRSA-N |
Isomeric SMILES |
C1C(C1C(=O)N/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


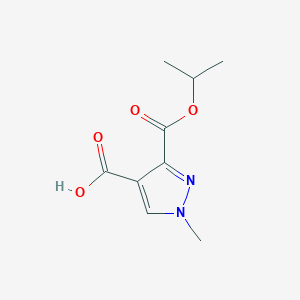
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10905224.png)
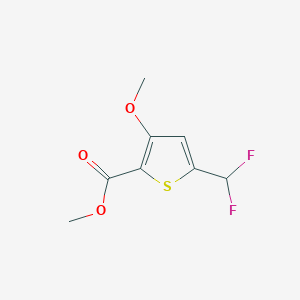

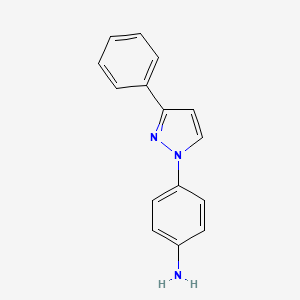
![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B10905256.png)
![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905281.png)
![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)
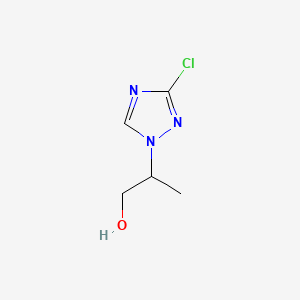
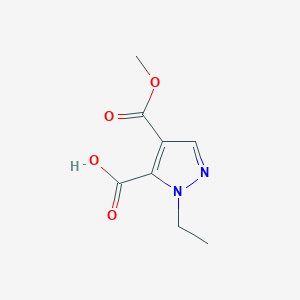
![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
